2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C13H12N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.
Mode of Action
This compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the cells.
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl ACP Reductase enzyme, and the folate metabolism pathway by inhibiting the DHFR enzyme . The downstream effects include disruption of bacterial cell wall synthesis and DNA replication, leading to cell death.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2,5-dimethylpyrrole with benzyl cyanide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol: A related compound with a hydroxyl group instead of a nitrile group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: A compound with an aldehyde group instead of a nitrile group
Uniqueness
The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-10-7-8-11(2)15(10)13-6-4-3-5-12(13)9-14/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJICPAQOXUAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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